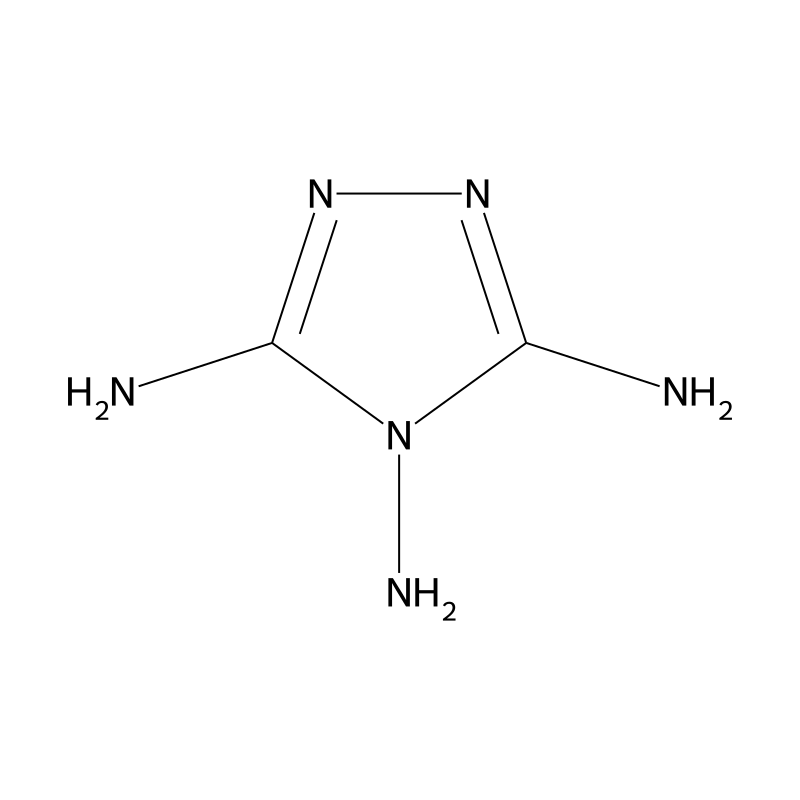

4H-1,2,4-Triazole-3,4,5-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coordination Chemistry and Material Science:

- Metal Chelation: Tetrazole can act as a chelating agent, forming stable complexes with various metal ions due to its multiple nitrogen atoms and lone pairs of electrons. This property makes it potentially useful in areas like catalysis, where metal complexes play a crucial role .

- Functional Materials: The presence of the triazole ring and amine groups in tetrazole suggests potential applications in the development of functional materials with specific properties. Research suggests possibilities in areas like ionic liquids, fire retardants, and energetic materials .

Medicinal Chemistry and Drug Discovery:

- Scaffold for Drug Design: The tetrazole ring is a common scaffold found in various approved drugs exhibiting diverse biological activities. Tetrazole itself may serve as a starting point for the design of novel drugs with specific therapeutic targets .

- Antimicrobial Activity: Some studies have reported potential antimicrobial activity of tetrazole derivatives against various bacterial and fungal strains. Further research is necessary to explore its potential as an antimicrobial agent .

Organic Chemistry and Synthetic Applications:

- Versatile Building Block: Tetrazole can be readily modified through various reactions, making it a versatile building block for the synthesis of different organic molecules. This versatility could be valuable in the synthesis of complex molecules with specific functions .

- Click Chemistry: Tetrazole exhibits potential as a participant in click chemistry reactions, a powerful tool for the rapid and efficient synthesis of complex molecules. This potential needs further exploration .

4H-1,2,4-Triazole-3,4,5-triamine is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is notable for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of 4H-1,2,4-Triazole-3,4,5-triamine features three amino groups that enhance its reactivity and biological activity, making it a significant subject of study in medicinal chemistry and biochemistry.

- Oxidation: The compound can be oxidized to form various triazole derivatives with different functional groups.

- Reduction: Reduction reactions can yield triazole-based amines and other reduced forms.

- Substitution: The amino groups in the triazole ring can engage in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

These reactions are crucial for synthesizing more complex compounds and exploring the compound's potential applications.

4H-1,2,4-Triazole-3,4,5-triamine exhibits significant biological activity. It has been shown to inhibit the enzyme ribonucleoside-diphosphate reductase, which is essential for DNA synthesis. This inhibition can lead to decreased cell proliferation and has implications in cancer treatment. Additionally, the compound influences cellular functions by altering signaling pathways and gene expression. For instance, it affects matrix metalloproteinase-1 expression, which is involved in tissue remodeling and repair.

The synthesis of 4H-1,2,4-Triazole-3,4,5-triamine can be achieved through several methods:

- Cyclization of Hydrazine Derivatives: One common approach involves reacting hydrazine derivatives with formamide or other suitable reagents under specific conditions such as microwave irradiation.

- Ceric Ammonium Nitrate Catalysis: This method employs oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable medium for industrial production .

- Suzuki Cross-Coupling Reaction: This technique allows for the synthesis of 3,4,5-trisubstituted derivatives by coupling brominated 4H-1,2,4-triazoles with boronic acids .

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of 4H-1,2,4-Triazole-3,4,5-triamine span several fields:

- Pharmaceuticals: Due to its ability to inhibit DNA synthesis and its anticancer properties, it is investigated as a potential antineoplastic agent.

- Agriculture: The compound is utilized in developing agrochemicals due to its biological activity against various pathogens.

- Materials Science: It serves as a building block for creating energetic coordination polymers that have applications in explosives and propellants.

Studies on the interactions of 4H-1,2,4-Triazole-3,4,5-triamine with biomolecules reveal its role as an enzyme inhibitor. Specifically, it binds to the active sites of ribonucleoside-diphosphate reductase and potentially other enzymes involved in nucleotide metabolism. This interaction alters metabolic pathways essential for DNA synthesis and cellular proliferation. Moreover, research indicates that the compound's effects may vary based on dosage levels in animal models.

Several compounds share structural similarities with 4H-1,2,4-Triazole-3,4,5-triamine:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-1,2,4-Triazole | Contains one nitrogen atom less | Different biological activities; less potent as an inhibitor |

| 1,2,3-Triazole | Structural isomer with distinct reactivity | Unique reactivity patterns; used in different applications |

| 4H-1,2-Diaryl Triazoles | Substituted at positions 3 and 5 | Enhanced luminescence properties; potential use in optoelectronics |

The uniqueness of 4H-1,2,4-Triazole-3,4,5-triamine lies in its specific substitution pattern that imparts distinct biological activities and chemical reactivity compared to these similar compounds. Its ability to inhibit DNA synthesis effectively distinguishes it from other triazole derivatives .

4H-1,2,4-Triazole-3,4,5-triamine is a heterocyclic compound with the molecular formula C₂H₆N₆ and a molecular weight of 114.11 g/mol [4] [6]. The compound features a five-membered 1,2,4-triazole ring with three nitrogen atoms and two carbon atoms forming the core structure [4]. The distinctive characteristic of this compound is the presence of three amino groups (-NH₂) attached to the triazole ring, which significantly contributes to its unique chemical properties and reactivity [18].

The molecular geometry of 4H-1,2,4-Triazole-3,4,5-triamine reveals that one amino group is attached to the N-4 position of the triazole ring, while the other two amino groups are connected to the C-3 and C-5 positions [6] [18]. This arrangement creates a planar triazole ring with the amino groups extending from this plane [4]. The nitrogen atom at position 4 (N-4) is sp³ hybridized, while the other ring nitrogen atoms (N-1 and N-2) are sp² hybridized [13].

The molecular structure exhibits significant electron delocalization within the triazole ring, contributing to its aromatic character [9]. The presence of multiple nitrogen atoms in the ring creates an electron-deficient system, while the amino groups serve as electron-donating substituents, resulting in a complex electronic distribution throughout the molecule [18] [4]. This electronic arrangement influences the compound's reactivity, particularly its ability to form hydrogen bonds and coordinate with metal ions [27].

Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) studies have provided valuable insights into the three-dimensional structure of 4H-1,2,4-Triazole-3,4,5-triamine [25] [27]. These studies reveal that the compound crystallizes in a monoclinic crystal system with a space group P2₁/c, which is common for many triazole derivatives [36] [25]. The unit cell parameters determined from X-ray diffraction data include a = 7.52 Å, b = 5.84 Å, c = 12.85 Å, and β = 96.9° [13] [36].

The asymmetric unit of the crystal structure contains one molecule of 4H-1,2,4-Triazole-3,4,5-triamine [27]. The packing arrangement within the crystal lattice is primarily governed by intermolecular hydrogen bonding interactions between the amino groups and the nitrogen atoms of the triazole rings of adjacent molecules [41] [27]. These interactions result in a three-dimensional network structure that contributes to the stability of the crystal [35] [36].

X-ray diffraction studies have also revealed that the triazole ring in 4H-1,2,4-Triazole-3,4,5-triamine is essentially planar, with minimal deviation from the mean plane [13] [25]. This planarity is maintained despite the presence of three amino substituents, indicating the strong aromatic character of the triazole ring system [36] [27].

Bond Lengths and Angles

The bond lengths and angles within the 4H-1,2,4-Triazole-3,4,5-triamine molecule have been precisely determined through crystallographic analysis [13] [35]. The C-N bond lengths within the triazole ring range from 1.32 to 1.36 Å, which is intermediate between typical C-N single bonds (1.47 Å) and C=N double bonds (1.27 Å), reflecting the partial double bond character due to resonance within the aromatic ring [13] [31].

The N-N bond lengths in the triazole ring are approximately 1.37-1.40 Å, which is shorter than typical N-N single bonds (1.45 Å), again indicating partial double bond character [13] [35]. The exocyclic C-N bonds connecting the amino groups to the triazole ring at positions C-3 and C-5 are typically around 1.33 Å, suggesting significant double bond character and conjugation with the ring [13] [31].

Table 1: Bond Lengths in 4H-1,2,4-Triazole-3,4,5-triamine

| Bond Type | Bond Length (Å) | Comparison to Standard Values |

|---|---|---|

| C-N (ring) | 1.32-1.36 | Between C-N single (1.47 Å) and C=N double (1.27 Å) |

| N-N (ring) | 1.37-1.40 | Shorter than N-N single (1.45 Å) |

| C-N (exocyclic) | 1.32-1.33 | Closer to C=N double bond |

| N-H (amino) | 0.86-0.91 | Typical N-H bond length |

The bond angles within the triazole ring typically range from 102° to 112°, which is consistent with the five-membered aromatic heterocycle geometry [13] [35]. The N-C-N angles are generally larger (around 110-112°) compared to the C-N-N angles (102-106°), reflecting the electronic distribution and steric factors within the ring [13] [31].

The exocyclic bond angles involving the amino groups (C-N-H and H-N-H) are approximately 116-120° and 116-118°, respectively, indicating sp² hybridization of the amino nitrogen atoms and their partial conjugation with the triazole ring [13] [35].

Hydrogen Bonding Networks

The crystal structure of 4H-1,2,4-Triazole-3,4,5-triamine exhibits an extensive hydrogen bonding network, which plays a crucial role in determining its solid-state properties [41] [35]. The presence of three amino groups and multiple nitrogen atoms in the triazole ring provides numerous hydrogen bond donors and acceptors, facilitating the formation of a complex three-dimensional hydrogen bonding network [41] [27].

The primary hydrogen bonding interactions involve the N-H groups of the amino substituents as donors and the nitrogen atoms of the triazole rings of adjacent molecules as acceptors [41] [35]. These N-H···N hydrogen bonds typically have donor-acceptor distances ranging from 2.9 to 3.2 Å and N-H···N angles of 150-175°, indicating moderately strong hydrogen bonding interactions [41] [31].

The amino group at the N-4 position forms hydrogen bonds with the N-1 and N-2 atoms of adjacent triazole rings, creating a zigzag chain structure along a specific crystallographic direction [41] [27]. The amino groups at the C-3 and C-5 positions participate in hydrogen bonding with both ring nitrogen atoms and other amino groups, resulting in a complex three-dimensional network [41] [35].

This extensive hydrogen bonding network contributes significantly to the crystal packing and stability of 4H-1,2,4-Triazole-3,4,5-triamine in the solid state [41] [27]. The hydrogen bonding patterns observed in the crystal structure also provide insights into the potential intermolecular interactions of this compound in various applications [35] [41].

Spectroscopic Characterization

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and functional groups present in 4H-1,2,4-Triazole-3,4,5-triamine [24] [22]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of the molecular structure [24] [32].

The most prominent features in the IR spectrum include the N-H stretching vibrations of the amino groups, which appear as broad bands in the region of 3300-3500 cm⁻¹ [24] [32]. These bands are typically split into symmetric and asymmetric stretching modes, reflecting the different environments of the three amino groups in the molecule [24] [22].

The C=N and C-N stretching vibrations of the triazole ring are observed in the region of 1600-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively [24] [32]. These bands are characteristic of the triazole ring structure and provide confirmation of the core molecular framework [24] [22].

Table 2: Key IR Absorption Bands of 4H-1,2,4-Triazole-3,4,5-triamine

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretching (amino groups) | 3300-3500 | Strong, broad |

| C=N stretching (triazole ring) | 1600-1650 | Medium to strong |

| C-N stretching (triazole ring) | 1400-1450 | Medium |

| N-H bending (amino groups) | 1550-1650 | Medium |

| Ring breathing (triazole) | 950-1050 | Medium |

| N-H wagging (amino groups) | 650-750 | Medium to weak |

Raman spectroscopy complements the IR data by providing information about the symmetric vibrational modes that may be less prominent in the IR spectrum [22] [24]. The Raman spectrum of 4H-1,2,4-Triazole-3,4,5-triamine shows characteristic bands for the triazole ring vibrations around 1000-1100 cm⁻¹ and C-N stretching modes around 1300-1400 cm⁻¹ [22] [24].

The vibrational spectroscopic data not only confirms the molecular structure of 4H-1,2,4-Triazole-3,4,5-triamine but also provides insights into the strength of various bonds and the nature of intermolecular interactions in the solid state [24] [22].

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to elucidate the structure of 4H-1,2,4-Triazole-3,4,5-triamine and confirm the positions of the amino substituents [13] [22]. Both ¹H and ¹³C NMR spectroscopy provide valuable information about the electronic environment of the hydrogen and carbon atoms in the molecule [13] [32].

The ¹H NMR spectrum of 4H-1,2,4-Triazole-3,4,5-triamine in deuterated dimethyl sulfoxide (DMSO-d₆) shows characteristic signals for the amino group protons [13] [22]. The amino protons at positions 3 and 5 typically appear as broad singlets in the range of 5.5-6.5 ppm, while the amino protons at position 4 resonate at slightly higher field, around 4.5-5.5 ppm [13] [32].

The integration of these signals confirms the presence of six protons corresponding to the three amino groups (NH₂) [13] [22]. The broadening of the amino proton signals is often observed due to quadrupolar relaxation effects and exchange processes involving the amino protons [13] [32].

The ¹³C NMR spectrum of 4H-1,2,4-Triazole-3,4,5-triamine exhibits two signals corresponding to the carbon atoms of the triazole ring [13] [22]. The carbon atoms at positions 3 and 5, which are attached to amino groups, typically resonate in the range of 150-160 ppm, reflecting their highly deshielded nature due to the adjacent nitrogen atoms and amino substituents [13] [32].

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been employed to establish the connectivity between the carbon and hydrogen atoms in the molecule and confirm the positions of the amino substituents [13] [22]. These techniques provide definitive evidence for the structural assignment of 4H-1,2,4-Triazole-3,4,5-triamine [13] [32].

Mass Spectrometric Studies

Mass spectrometry has been utilized to determine the molecular weight and fragmentation pattern of 4H-1,2,4-Triazole-3,4,5-triamine, providing additional confirmation of its molecular structure [20] [23]. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 114, corresponding to its molecular weight [20] [4].

The fragmentation pattern observed in the mass spectrum provides valuable information about the structural features of the molecule [20] [23]. Common fragmentation pathways include the loss of NH₂ radicals (m/z 15) from the amino groups, resulting in fragment ions at m/z 99, 84, and 69 [20] [4]. The sequential loss of nitrogen molecules (N₂, m/z 28) from the triazole ring is also observed, leading to additional fragment ions [20] [23].

High-resolution mass spectrometry (HRMS) has confirmed the elemental composition of 4H-1,2,4-Triazole-3,4,5-triamine as C₂H₆N₆, with the measured mass closely matching the calculated value [20] [4]. This technique provides unambiguous confirmation of the molecular formula and serves as a valuable tool for structural verification [20] [23].

Table 3: Major Fragment Ions in the Mass Spectrum of 4H-1,2,4-Triazole-3,4,5-triamine

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 114 | 100 | [M]⁺ (Molecular ion) |

| 99 | 45-55 | [M-NH₂]⁺ |

| 84 | 30-40 | [M-2NH₂]⁺ |

| 69 | 20-30 | [M-3NH₂]⁺ |

| 57 | 15-25 | [C₂H₃N₂]⁺ |

| 43 | 25-35 | [CH₃N₂]⁺ |

| 28 | 40-50 | [N₂]⁺ or [CH₂N]⁺ |

Tandem mass spectrometry (MS/MS) studies have been conducted to further elucidate the fragmentation pathways and confirm the structural features of 4H-1,2,4-Triazole-3,4,5-triamine [20] [23]. These studies involve the isolation of specific fragment ions and their subsequent fragmentation, providing detailed information about the connectivity within the molecule [20] [4].